4-Chloro-3-formylbenzonitrile
Overview
Description
4-Chloro-3-formylbenzonitrile is a chemical compound with notable interest in the scientific community due to its potential applications in various fields, including organic synthesis and material science. Its structural features, such as the chloro and formyl functional groups, offer unique reactivity patterns that can be harnessed for the synthesis of complex molecules.
Synthesis Analysis
The synthesis of 4-Chloro-3-formylbenzonitrile and its derivatives can involve multiple steps, including nitration, amidation, dehydration, and fluorination processes. For instance, a method for synthesizing related compounds includes the reaction of 2-formylbenzonitrile with dimethyloxosulfonium methylide, leading to various derivatives (Kobayashi et al., 2010). Additionally, the synthesis of 3,4-difluorobenzonitrile as an intermediate showcases the potential pathways that might be adapted for synthesizing 4-Chloro-3-formylbenzonitrile (Cheng Zhi-ming, 2006).
Molecular Structure Analysis
Vibrational analysis and quantum chemical calculations, including both experimental and theoretical approaches, have been used to investigate the molecular structure of similar compounds. For example, the vibrational frequencies and geometric parameters of 4-chloro-3-nitrobenzonitrile were studied using Hartree Fock and density functional methods (Y. Sert et al., 2013). These methodologies provide a framework for understanding the structural aspects of 4-Chloro-3-formylbenzonitrile.
Chemical Reactions and Properties
4-Chloro-3-formylbenzonitrile's reactivity can be inferred from studies on similar compounds. The alkaline hydrolysis of 2-formylbenzonitrile and related compounds suggests a mechanism involving intramolecular catalysis by neighboring carbonyl groups (K. Bowden et al., 1997). Additionally, the bending properties of 4-halobenzonitrile crystals indicate the influence of halogen bonding on the molecular structure and reactivity (Ragima V. P. Veluthaparambath et al., 2022).
Physical Properties Analysis
The physical properties of 4-Chloro-3-formylbenzonitrile, such as melting point, solubility, and crystal structure, can be correlated with its molecular structure and intermolecular forces. Studies on related compounds, like 3,5-dihalo-4-hydroxybenzonitriles, highlight the role of OH...NC interactions and halogen...halogen interactions in determining the crystal packing and physical properties (D. Britton, 2006).
Chemical Properties Analysis
The chemical properties of 4-Chloro-3-formylbenzonitrile, including its reactivity towards nucleophiles, electrophiles, and its potential in cycloaddition reactions, can be inferred from the functional groups present in the molecule. Studies on the reactions of carbonyl compounds in basic solutions provide insights into the hydrolysis mechanisms and reactivity patterns of related compounds (K. Bowden et al., 1997).
Scientific Research Applications
Synthesis of Isoindol-1-ones and Derivatives
Kobayashi et al. (2010) developed a facile method for synthesizing 2,3-dihydro-3-methylidene-1H-isoindol-1-ones and their derivatives, a process involving 2-formylbenzonitriles, which are closely related to 4-Chloro-3-formylbenzonitrile. This synthesis approach yielded various products with different substituents, demonstrating the versatility of formylbenzonitriles in organic synthesis (Kobayashi et al., 2010).
Vibrational Analysis and Quantum Chemical Calculations
Sert, Çırak, and Ucun (2013) conducted a detailed vibrational analysis of 4-chloro-3-nitrobenzonitrile, a compound structurally similar to 4-Chloro-3-formylbenzonitrile. They used experimental FT-IR and μ-Raman spectra, along with theoretical calculations, to understand the molecule's vibrational frequencies and geometric parameters. This research showcases the potential of 4-Chloro-3-formylbenzonitrile for similar vibrational and quantum chemical studies (Sert et al., 2013).
Photochemistry and Heterolytic Dehalogenation
Fagnoni, Mella, and Albini (1999) explored the photochemistry of substituted haloanilines, including compounds like 4-chloro-N,N-dimethylaniline. Their study highlights the potential for photochemical reactions in molecules related to 4-Chloro-3-formylbenzonitrile, particularly in heterolytic dehalogenation processes (Fagnoni et al., 1999).
Palladium(II) Selective Probes and Cancer Cell Imaging
Ghosh et al. (2015) synthesized a Pd2+ selective probe by condensing rhodamine B hydrazide with 4-formylbenzonitrile, which is structurally similar to 4-Chloro-3-formylbenzonitrile. This probe was effectively used in detecting Pd2+ in human breast cancer cells, illustrating the applicability of such compounds in biological imaging and cancer research (Ghosh et al., 2015).
Mesomorphic Properties in Organic Compounds
Hashimoto, Ujiie, and Mori (2003) synthesized 4-Benzoylaminobenzonitrile derivatives, which are related to 4-Chloro-3-formylbenzonitrile, to study their mesomorphic properties. These compounds exhibited higher transition temperatures than their parent compounds, attributed to intramolecular hydrogen bonding that increased molecular rigidity (Hashimoto et al., 2003).
Safety And Hazards
4-Chloro-3-formylbenzonitrile is classified under GHS07 for safety. The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
properties
IUPAC Name |
4-chloro-3-formylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRHVSUFKIQVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544012 | |
Record name | 4-Chloro-3-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-formylbenzonitrile | |
CAS RN |
105191-41-1 | |
Record name | 4-Chloro-3-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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